Cas no 2140807-05-0 ((Rac)-JBJ-04-125-02)

(Rac)-JBJ-04-125-02 structure
(Rac)-JBJ-04-125-02 structure
Product name:(Rac)-JBJ-04-125-02
CAS No:2140807-05-0
MF:C29H26FN5O3S
MW:543.61184835434
MDL:MFCD32709390
CID:4670987
PubChem ID:132020316

(Rac)-JBJ-04-125-02 Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide
    • (Rac)-JBJ-04-125-02
    • AMY16924
    • BDBM50518965
    • s8920
    • 2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
    • AKOS040759555
    • 2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-3H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide
    • 2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-2,3-dihydro-1H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide
    • AC-36886
    • F96112
    • JBJ-04-125-02 racemate
    • JBJ-04-125-02?
    • EX-A4794
    • JBJ-04-125-02, JBJ04-125-02
    • CHEMBL4443062
    • 2140807-05-0
    • MS-29996
    • SCHEMBL20527793
    • HY-135805A
    • CS-0134871
    • MDL: MFCD32709390
    • Inchi: 1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
    • InChI Key: VHQVOTINPRYDAO-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1NC(C(C1C=C(C=CC=1O)F)N1C(C2C=C(C=CC=2C1)C1C=CC(=CC=1)N1CCNCC1)=O)=O

Computed Properties

  • Exact Mass: 543.17403904 g/mol
  • Monoisotopic Mass: 543.17403904 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 6
  • Complexity: 870
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126
  • Molecular Weight: 543.6
  • XLogP3: 3.8

(Rac)-JBJ-04-125-02 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1091549-25mg
JBJ-04-125-02
2140807-05-0 98%
25mg
$486 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8872-1 mL * 10 mM (in DMSO)
(Rac)-JBJ-04-125-02
2140807-05-0 95.85%
1 mL * 10 mM (in DMSO)
¥ 2738 2023-09-08
S e l l e c k ZHONG GUO
S8920-5mg
(Rac)-JBJ-04-125-02
2140807-05-0 98.72%
5mg
¥6900.67 2023-09-15
DC Chemicals
DC28949-250mg
JBJ-04-125-02
2140807-05-0 >98%
250mg
$1100.0 2023-09-15
S e l l e c k ZHONG GUO
S8920-25mg
(Rac)-JBJ-04-125-02
2140807-05-0 98.72%
25mg
¥16954.21 2023-09-15
Biosynth
QKD80705-5 mg
(rac)-Jbj-04-125-02
2140807-05-0
5mg
$300.30 2023-01-02
eNovation Chemicals LLC
Y1299728-100mg
CPD3616
2140807-05-0 95%
100mg
$800 2024-06-03
Biosynth
QKD80705-25 mg
(rac)-Jbj-04-125-02
2140807-05-0
25mg
$901.00 2023-01-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8872-5mg
(Rac)-JBJ-04-125-02
2140807-05-0 95.85%
5mg
¥ 2286 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8872-1mg
(Rac)-JBJ-04-125-02
2140807-05-0 95.85%
1mg
¥ 847 2023-09-08

Additional information on (Rac)-JBJ-04-125-02

Research Briefing on (Rac)-JBJ-04-125-02 and Compound 2140807-05-0 in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small molecule modulators, particularly in targeting protein-protein interactions and enzymatic activities. Among these, (Rac)-JBJ-04-125-02 and the compound with CAS number 2140807-05-0 have emerged as promising candidates for therapeutic development. This briefing synthesizes the latest findings on these molecules, focusing on their mechanisms of action, preclinical efficacy, and potential clinical applications.

(Rac)-JBJ-04-125-02 is a racemic small molecule inhibitor designed to target specific kinases involved in inflammatory and oncogenic pathways. Recent studies have demonstrated its high selectivity and potency in inhibiting aberrant signaling cascades, particularly in models of hematologic malignancies. The compound's ability to disrupt protein-protein interactions without affecting off-target kinases makes it a valuable tool for both therapeutic and research purposes.

Compound 2140807-05-0, on the other hand, has been identified as a novel modulator of epigenetic regulators, specifically targeting histone deacetylases (HDACs). Preclinical data indicate that this compound exhibits a unique binding profile, distinguishing it from existing HDAC inhibitors. Its ability to selectively modulate chromatin remodeling without inducing significant cytotoxicity positions it as a potential lead compound for treating neurodegenerative diseases and certain cancers.

Methodologically, the studies reviewed employed a combination of in vitro assays, crystallography, and in vivo models to elucidate the pharmacological profiles of these compounds. For (Rac)-JBJ-04-125-02, kinase inhibition assays and x-ray crystallography revealed its binding mode and specificity. For 2140807-05-0, chromatin immunoprecipitation sequencing (ChIP-seq) and transcriptomic analyses were pivotal in understanding its epigenetic effects.

The results underscore the translational potential of both molecules. (Rac)-JBJ-04-125-02 showed significant tumor growth inhibition in xenograft models, with minimal off-target effects. Similarly, 2140807-05-0 demonstrated efficacy in restoring cognitive function in rodent models of neurodegeneration, likely through its modulation of synaptic plasticity-related genes. These findings suggest that both compounds could address unmet medical needs in their respective therapeutic areas.

In conclusion, (Rac)-JBJ-04-125-02 and 2140807-05-0 represent innovative approaches to targeting complex biological pathways. Their distinct mechanisms and favorable preclinical profiles warrant further investigation, including optimization of pharmacokinetic properties and initiation of clinical trials. Future research should explore combination therapies and biomarker strategies to maximize their therapeutic potential.

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